Heptadec-14-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

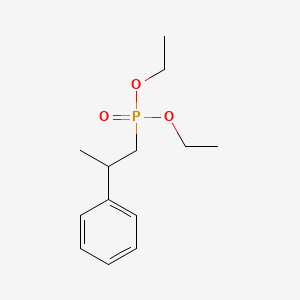

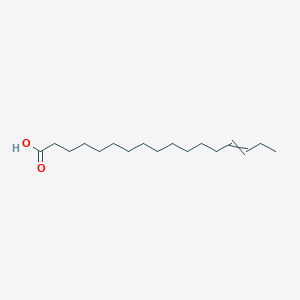

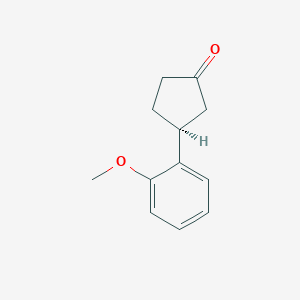

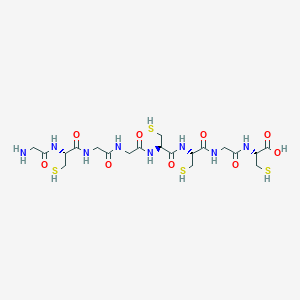

Heptadec-14-enoic acid is a monounsaturated fatty acid with the molecular formula C17H32O2. It is a minor constituent of ruminant fats and has been studied for its potential antitumor activity .

Preparation Methods

Heptadec-14-enoic acid can be synthesized through various methods. One common synthetic route involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . Industrial production methods often involve the extraction of this compound from natural sources, such as ruminant fats .

Chemical Reactions Analysis

Heptadec-14-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, hydrazine hydrate, and atmospheric oxygen . The major products formed from these reactions include octadecanoic hydrazide and other derivatives . The compound can also act as a Bronsted acid, donating a hydron to an acceptor .

Scientific Research Applications

Heptadec-14-enoic acid has several scientific research applications. It is used as a model substrate in enzymology studies to investigate the activity and specificity of enzymes involved in fatty acid metabolism, such as desaturases and elongases . This compound is also utilized in lipidomics research as a reference standard for quantifying unsaturated fatty acids in lipid mixtures . Additionally, it serves as a precursor in the synthesis of bio-based materials, including biodegradable polymers and surfactants . In the field of microbiology, this compound has been studied for its antifungal mechanisms and applications .

Mechanism of Action

The mechanism of action of heptadec-14-enoic acid involves its incorporation into the phospholipid bilayer of cell membranes, where it interacts with fungal cell membranes to increase membrane fluidity and ultimately cause the death of pathogenic fungi . This compound can also act as a Bronsted acid, donating a hydron to an acceptor .

Comparison with Similar Compounds

Heptadec-14-enoic acid is similar to other monounsaturated fatty acids, such as (10Z)-heptadecenoic acid and (9Z)-heptadecenoic acid . its unique structure and properties make it distinct in terms of its biological activity and applications. For example, (10Z)-heptadecenoic acid is known for its role as a plant metabolite, while (9Z)-heptadecenoic acid has been studied for its potential antimicrobial activity .

Properties

CAS No. |

144462-53-3 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-14-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4H,2,5-16H2,1H3,(H,18,19) |

InChI Key |

WKBMRZYEXBIXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)

![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)

![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)